molecular formula C16H15N3O2S B2891760 N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-72-7

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2891760
CAS No.: 851945-72-7
M. Wt: 313.38
InChI Key: OUJHYDAFERXMEI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. The compound’s active methylene group (C2H2) is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization .

Cellular Effects

Compounds of the thiazolopyrimidine class have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolopyrimidines can interact with various molecular targets, potentially leading to enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar thiazolopyrimidine compounds could provide insights into the potential behavior of this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown antiproliferative effects in animal models of lung carcinoma , suggesting that dosage-dependent effects could be observed.

Metabolic Pathways

The compound’s structural similarity to purine may suggest its involvement in purine-related metabolic pathways .

Transport and Distribution

Its lipophilic nature could potentially influence its localization or accumulation .

Subcellular Localization

Its potential interactions with various biomolecules could direct it to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHYDAFERXMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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